(4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione
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Overview
Description
(4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione is a heterocyclic compound that contains an oxazolidine ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with an appropriate thiol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding oxazolidine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidine.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In organic synthesis, (4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design inhibitors or modulators of specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the development of advanced materials.
Mechanism of Action
The mechanism of action of (4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-phenyl-1,3-oxazolidine-2-thione: Similar structure but lacks the trimethyl groups on the phenyl ring.
(4R)-4-(2,4-dimethylphenyl)-1,3-oxazolidine-2-thione: Similar structure with fewer methyl groups on the phenyl ring.
(4R)-4-(2,6-dimethylphenyl)-1,3-oxazolidine-2-thione: Similar structure with different positions of the methyl groups on the phenyl ring.
Uniqueness
The presence of three methyl groups on the phenyl ring of (4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione imparts unique steric and electronic properties to the compound. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
924265-81-6 |
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Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
(4R)-4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C12H15NOS/c1-7-4-8(2)11(9(3)5-7)10-6-14-12(15)13-10/h4-5,10H,6H2,1-3H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
ADWOZRWANUILQH-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H]2COC(=S)N2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2COC(=S)N2)C |
Origin of Product |
United States |
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